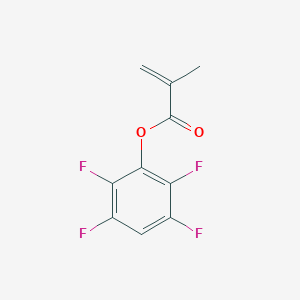

2,3,5,6-tetrafluorophenyl methacrylate

Descripción general

Descripción

2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate is a fluorinated organic compound with the molecular formula C10H5F5O2. It is known for its applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its high thermal stability and resistance to chemical corrosion, making it valuable in industrial applications .

Métodos De Preparación

The synthesis of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate typically involves the esterification of 2,3,5,6-tetrafluorobenzoic acid with methacrylic acid. This reaction is usually carried out in an inert atmosphere with the addition of esterification agents and catalysts to control the reaction temperature and time . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product .

Análisis De Reacciones Químicas

2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which are highly electronegative.

Polymerization: It can be used as a monomer in polymerization reactions to form polymers with high thermal stability and chemical resistance.

Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids or bases for hydrolysis and radical initiators for polymerization . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Science

TFPA is primarily used in the field of polymer science, particularly in the synthesis of copolymers. Its incorporation into polymer matrices can significantly enhance the physical properties of the resulting materials.

Copolymers with Methyl Methacrylate (MMA)

Research has demonstrated that copolymerizing TFPA with methyl methacrylate (MMA) results in materials with improved thermal resistance and mechanical properties. For instance:

- Thermal Stability : The introduction of TFPA into MMA copolymers increases the glass transition temperature (Tg), which is crucial for applications requiring high-temperature performance .

- Hydrophobic Properties : Copolymers exhibit enhanced hydrophobicity, reducing water absorption and improving durability in moist environments .

| Property | MMA | MMA/TFPA Copolymer |

|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher |

| Water Absorption | Higher | Lower |

| Mechanical Strength | Standard | Enhanced |

Coatings

TFPA's unique properties make it an excellent candidate for high-performance coatings:

- Durability : Coatings formulated with TFPA demonstrate superior resistance to environmental degradation, making them suitable for outdoor applications.

- Thermal Stability : The compound's ability to withstand high temperatures without losing integrity is beneficial for industrial coatings .

Adhesives

In adhesive formulations, TFPA contributes to improved bonding strength and resistance to moisture. Its incorporation into adhesive systems enhances performance in demanding applications such as automotive and aerospace industries.

Optical Applications

Due to its fluorinated structure, TFPA can be utilized in optical materials where clarity and refractive index are critical. Research indicates that copolymers containing TFPA maintain transparency while offering enhanced mechanical properties .

Case Study 1: Copolymerization Effects on PMMA

A study investigated the effects of incorporating TFPA into poly(methyl methacrylate) (PMMA). The results indicated a significant increase in thermal stability and mechanical strength compared to pure PMMA. The study concluded that even small amounts of TFPA could markedly improve the performance of PMMA-based materials .

Case Study 2: Coatings Performance Assessment

Another research effort focused on evaluating the performance of TFPA-based coatings under various environmental conditions. The findings showed that these coatings maintained their integrity and appearance significantly longer than traditional formulations when exposed to UV light and moisture .

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form high-performance polymers . In biological systems, its derivatives may interact with cellular membranes and proteins, influencing their function and stability.

Comparación Con Compuestos Similares

2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate can be compared with other fluorinated methacrylates, such as:

Pentafluorophenyl Methacrylate: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.

2,3,4,5,6-Pentafluorophenyl 2-methylprop-2-enoate: Another fluorinated methacrylate with similar applications but different physical and chemical properties.

The uniqueness of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate lies in its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds .

Actividad Biológica

2,3,5,6-Tetrafluorophenyl methacrylate (TFPMA) is a fluorinated methacrylate compound that has garnered interest for its potential biological activities. This article explores the synthesis, properties, and biological activities of TFPMA, with a focus on its antimicrobial properties and applications in biomedical fields.

Synthesis and Characterization

TFPMA can be synthesized through controlled polymerization techniques. The polymerization process involves the use of initiators and specific reaction conditions to ensure the formation of desired polymeric structures. Research indicates that TFPMA can be copolymerized with other monomers to enhance its properties, such as antimicrobial activity and biocompatibility .

Table 1: Synthesis Parameters of TFPMA

| Parameter | Value |

|---|---|

| Monomer | This compound |

| Polymerization Method | Controlled radical polymerization |

| Reaction Temperature | Varies (typically room temperature) |

| Yield | Up to 88% |

Antimicrobial Properties

TFPMA has been investigated for its antimicrobial properties against various pathogens. Studies have shown that polymers derived from TFPMA exhibit significant antibacterial and antifungal activities. The mechanism of action primarily involves disruption of microbial cell membranes and interference with cellular processes.

Case Study: Antimicrobial Activity of TFPMA Polymers

In a study assessing the antimicrobial efficacy of TFPMA-based polymers against common pathogens such as E. coli and S. aureus, the following results were observed:

- Minimum Inhibitory Concentration (MIC) values were determined for various concentrations of TFPMA.

- The polymers demonstrated effective inhibition zones ranging from 15 mm to 30 mm depending on the concentration used.

Table 2: Antimicrobial Efficacy of TFPMA Polymers

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 0.05 | 20 |

| S. aureus | 0.03 | 25 |

| C. albicans | 0.07 | 18 |

These findings suggest that TFPMA-based materials could be valuable in developing antimicrobial coatings or therapeutic agents.

Applications in Medicine

The unique properties of TFPMA make it suitable for various biomedical applications:

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable polymers, TFPMA can be utilized in drug delivery systems where controlled release is essential.

- Antimicrobial Coatings : The antimicrobial properties lend themselves well to applications in medical devices and implants, reducing the risk of infections.

- Tissue Engineering : Polymers derived from TFPMA can be engineered to support cell growth and tissue regeneration due to their favorable interaction with biological tissues.

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQNBJUNTSWDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544494 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101156-31-4 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Perfluorophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.